3-bromo-2H-pyran-2-one
Overview
Description
3-bromo-2H-pyran-2-one is a useful research compound. Its molecular formula is C5H3BrO2 and its molecular weight is 174.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds : It acts as a useful reagent for synthesizing novel heterocyclic products, particularly when interacting with binucleophilic amines (Hikem-Oukacha et al., 2011).
Convergent Syntheses Applications : 3-(Trimethylstannyl)-2H-pyran-2-one, a related compound, is useful in convergent syntheses of lucibufagins and bufadienolides, indicating its potential in complex organic synthesis (Liu & Meinwald, 1996).
Total Synthesis of Vitamin D Derivatives : It is a key compound in the total synthesis of vitamin D derivatives, showcasing its importance in synthesizing biologically significant molecules (Kotretsou & Georgiadis, 2000).
Hepatoprotective Activity : Research has found that the bromine-substituted compound shows potent hepatoprotective activity, making it significant in medical research (Thul et al., 2011).
Biomedical Applications : Some synthesized compounds involving 3-bromo-2H-pyran-2-one demonstrate potential in regulating inflammatory diseases, hinting at its biomedical applications (Ryzhkova et al., 2020).
Photochemical and Cytotoxic Applications : Its derivatives, like 2H-naphtho[1,2-b]pyran and its photodimers, have potential applications in photochemistry, cytotoxicology, and skeletal rearrangement (Ota et al., 2015).
Diels-Alder Cycloadditions : this compound serves as an ambiphilic diene for Diels-Alder cycloadditions, a key reaction in organic synthesis (Posner et al., 2003).
Cytotoxic Effects Against Cancer Cells : Certain synthesized compounds with this compound have exhibited significant cytotoxic effects against human cancer cell lines (Mohareb & MegallyAbdo, 2015).
Mechanism of Action
Target of Action
The primary target of 3-bromo-2H-pyran-2-one (also known as BHP) is glioma stem-like cells (GSCs). GSCs are a subset of tumor cells that possess stem cell properties and are linked to tumor formation, maintenance, and progression . BHP has been shown to suppress the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells .
Mode of Action
BHP interacts with its targets by inhibiting key signaling pathways. Specifically, it markedly inhibits both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are involved in cell growth, proliferation, and survival, suggesting that BHP’s action leads to suppression of these cellular processes in GSCs .
Biochemical Pathways
The affected biochemical pathways include the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways . The inhibition of these pathways by BHP likely leads to downstream effects such as reduced cell growth, proliferation, and survival, contributing to its suppression of GSCs .
Result of Action
The result of BHP’s action is a significant reduction in the maintenance of the GSC population. This is evidenced by its ability to inhibit sphere formation and suppress the CD133+ cell population, which are characteristics of GSCs . Moreover, BHP treatment dramatically inhibits clone-forming ability at the single-cell level and suppresses in vivo tumor formation . In addition, BHP effectively sensitizes GSCs to chemotherapy and radiotherapy .
Safety and Hazards
Future Directions
The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives . This suggests that “this compound” could be used in the future to create new biologically active compounds.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the pyranone and the biomolecule it is interacting with .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromopyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMFAVNCKFUDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447599 | |
Record name | 3-bromo-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19978-32-6 | |
Record name | 3-bromo-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-bromo-2H-pyran-2-one a useful compound in organic synthesis?
A1: The research article "An Improved Preparation of 3‐Bromo‐2H‐Pyran‐2‐one: An Ambiphilic Diene for Diels‐Alder Cycloadditions" [] highlights the compound's potential as an ambiphilic diene in Diels-Alder cycloadditions. This means it can react with a variety of dienophiles, allowing for the synthesis of diverse cyclic compounds. The paper focuses on an improved method for its synthesis, which is crucial for making it more readily available for research and potential applications.
Q2: What are some of the intermediates and byproducts involved in the synthesis of this compound described in the paper?
A2: The synthesis described in the paper involves several intermediates, including 3-bromo-5,6-dihydro-2H-pyran-2-one and 3,5-dibromo-5,6-dihydro-2H-pyran-2-one []. It also mentions the formation of byproducts such as 5-bromo-2-pyrone and 3,5-dibromo-2-pyrone during the synthesis process [].
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